synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole from 5-bromothiazole
synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole from 5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole from 5-bromothiazole. The core of this transformation is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction that is fundamental in medicinal chemistry and materials science for the formation of carbon-boron bonds. This versatile building block is a key intermediate in the construction of complex molecular architectures through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Reaction Principle
The synthesis involves the palladium-catalyzed coupling of 5-bromothiazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a base. The catalytic cycle, a hallmark of cross-coupling reactions, involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of 5-bromothiazole, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) species.
Quantitative Data Summary
The following table summarizes a representative set of reaction conditions for the Miyaura borylation of a bromothiazole derivative, which serves as a model for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. Optimization of these parameters is often necessary to achieve the highest yields for a specific substrate.
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-bromo-2,4'-bithiazole | Pd(OAc)₂ (5) | dppf (5) | KOAc (2.4) | 1,4-dioxane | 110 | 12 | 60 | [1] |
Note: This data is for a structurally related substrate and serves as a strong starting point for the optimization of the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole based on established Miyaura borylation protocols for similar substrates.
Materials:
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5-Bromothiazole
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Bis(pinacolato)diboron (B₂pin₂)
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Palladium(II) acetate (Pd(OAc)₂)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Potassium acetate (KOAc), anhydrous
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1,4-Dioxane, anhydrous and degassed
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Ethyl acetate (EtOAc) for extraction and chromatography
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Hexanes for chromatography
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Argon or Nitrogen gas (inert atmosphere)
Equipment:
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Schlenk flask or sealed tube
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Magnetic stirrer with heating plate
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Condenser (if refluxing)
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Inert atmosphere setup (Schlenk line or glovebox)
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Standard laboratory glassware
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Rotary evaporator
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Flash chromatography system
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere of argon or nitrogen, add 5-bromothiazole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), palladium(II) acetate (0.03-0.05 equiv), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.03-0.05 equiv), and anhydrous potassium acetate (2.0-3.0 equiv).
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Solvent Addition: Add anhydrous and degassed 1,4-dioxane to the reaction vessel via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).
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Reaction: The reaction mixture is then heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between ethyl acetate and water.
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Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo.
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Purification: The crude product is purified by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexanes is typically effective for isolating the pure 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.
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Characterization: The structure and purity of the final product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.
Visualizations
Reaction Pathway
The following diagram illustrates the key steps in the Miyaura borylation of 5-bromothiazole.
Caption: Catalytic cycle of the Miyaura borylation.
Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and purification of the target compound.

